molecular formula C8H16N2 B13938973 6-Ethyl-2,6-diazaspiro[3.4]octane

6-Ethyl-2,6-diazaspiro[3.4]octane

Cat. No.: B13938973
M. Wt: 140.23 g/mol
InChI Key: WQEBYNUXWYRLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,6-diazaspiro[3.4]octane is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,6-diazaspiro[3.4]octane typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor containing ethyl and diaza groups under specific conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,6-diazaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-2,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2,6-diazaspiro[3.4]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-ethyl-2,6-diazaspiro[3.4]octane

InChI

InChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3

InChI Key

WQEBYNUXWYRLCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.